molecular formula C8H8N2O B012330 2-(Hydroxymethyl)-6-methylisonicotinonitrile CAS No. 108129-25-5

2-(Hydroxymethyl)-6-methylisonicotinonitrile

Cat. No.: B012330
CAS No.: 108129-25-5
M. Wt: 148.16 g/mol
InChI Key: PBTBKEWEKAICOK-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-methylisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylisonicotinonitrile typically involves the reaction of 6-methylisonicotinonitrile with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2-(Formyl)-6-methylisonicotinonitrile or 2-(Carboxyl)-6-methylisonicotinonitrile.

    Reduction: 2-(Aminomethyl)-6-methylisonicotinonitrile.

    Substitution: Various substituted isonicotinonitrile derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-6-methylisonicotinonitrile has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methylisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2-(Hydroxymethyl)-isonicotinonitrile: Lacks the methyl group at the 6-position.

    6-Methylisonicotinonitrile: Lacks the hydroxymethyl group.

    2-(Hydroxymethyl)-nicotinonitrile: Contains a pyridine ring instead of the isonicotinonitrile core.

Uniqueness: 2-(Hydroxymethyl)-6-methylisonicotinonitrile is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTBKEWEKAICOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591362
Record name 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108129-25-5
Record name 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-hydroxymethyl-6-methyl-isonicotinamide (390 mg, 2.38 mmol) and pyridine (922 mg, 9.50 mmol) in DCM (80 mL), trifluoroacetic anhydride (1.25 g, 5.94 mmol) is added dropwise at 0° C. The mixture is stirred at rt for 1 h and becomes clear before it is carefully diluted with water and DCM. The mixture is washed twice with sat. aq. NaHCO3-solution. The washings are extracted twice with DCM. The combined org. extracts are dried over MgSO4, filtered and concentrated and briefly dried under HV to give crude 2-hydroxymethyl-6-methyl-isonicotinonitrile (544 mg, contains pyridine) as a brownish oil; LC-MS: tR=0.54 min, [M+1]+=148.99; 1H NMR (CDCl3): δ 2.66 (s, 3H), 3.48 (s br, 1H), 5.48 (s, 2H), 7.41 (s, 2H).
Quantity
390 mg
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reactant
Reaction Step One
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922 mg
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1.25 g
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80 mL
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Synthesis routes and methods II

Procedure details

To a stirring solution of 1.20 g of (4-cyano-6-methylpyridin-2-yl)methyl 2,2,2-trifluoroacetate in 7 mL of THF was added 7% NaHCO3 (aqueous) solution to pH=8. The mixture was stirred at r.t. for 18 h, and EtOAc was added. The aqueous layer was extracted with EtOAc, and the combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (1 to 6) % MeOH/CHCl3 provided 535 mg of 2-(hydroxymethyl)-6-methylisonicotinonitrile in 73% yield.
Name
(4-cyano-6-methylpyridin-2-yl)methyl 2,2,2-trifluoroacetate
Quantity
1.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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